molecular formula C9H9ClS B3392943 1-Chloro-4-[(2-propenyl)thio]benzene CAS No. 15446-14-7

1-Chloro-4-[(2-propenyl)thio]benzene

Cat. No. B3392943
CAS RN: 15446-14-7
M. Wt: 184.69 g/mol
InChI Key: GUQRBCWKKOWSNU-UHFFFAOYSA-N
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Description

1-Chloro-4-[(2-propenyl)thio]benzene is a chemical compound that is commonly used in scientific research. It is also known as allylthioanisole, and its chemical formula is C10H11ClS. This compound is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(2-propenyl)thio]benzene is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cytochrome P450. It may also interfere with the activity of other biomolecules, such as receptors and ion channels.
Biochemical and Physiological Effects:
1-Chloro-4-[(2-propenyl)thio]benzene has various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to cell death. This compound may also affect the metabolism of certain drugs, leading to altered pharmacokinetics. In addition, it may affect the function of various organs, such as the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Chloro-4-[(2-propenyl)thio]benzene in lab experiments is its ability to selectively inhibit certain enzymes and biomolecules. This compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity. It may also have off-target effects, leading to unintended consequences.

Future Directions

There are several future directions for research on 1-Chloro-4-[(2-propenyl)thio]benzene. One of the areas of interest is the development of new drugs that target specific enzymes and biomolecules. This compound may also be used in the study of disease mechanisms, such as cancer and neurodegenerative disorders. In addition, future research may focus on the optimization of the synthesis method for this compound, as well as the development of new analogs with improved properties.
Conclusion:
1-Chloro-4-[(2-propenyl)thio]benzene is a valuable compound for scientific research. Its ability to selectively inhibit certain enzymes and biomolecules makes it a useful tool for studying various biological processes. However, its potential toxicity and off-target effects should be taken into consideration. Future research on this compound may lead to the development of new drugs and a better understanding of disease mechanisms.

Scientific Research Applications

1-Chloro-4-[(2-propenyl)thio]benzene has various scientific research applications. It is commonly used in medicinal chemistry for the synthesis of new drugs. This compound is also used in biochemistry to study the mechanism of action of enzymes and other biomolecules. In pharmacology, it is used to evaluate the efficacy and toxicity of new drugs.

properties

IUPAC Name

1-chloro-4-prop-2-enylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClS/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQRBCWKKOWSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297280
Record name 1-Chloro-4-[(prop-2-en-1-yl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-[(2-propenyl)thio]benzene

CAS RN

15446-14-7
Record name NSC115076
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-4-[(prop-2-en-1-yl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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